molecular formula C14H14FNO2S B2692678 N-(3-fluoro-4-methylphenyl)-4-methylbenzenesulfonamide CAS No. 876556-75-1

N-(3-fluoro-4-methylphenyl)-4-methylbenzenesulfonamide

Cat. No. B2692678
CAS RN: 876556-75-1
M. Wt: 279.33
InChI Key: IUEJODRUQMHYLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluoro-4-methylphenyl)-4-methylbenzenesulfonamide, also known as FMBS, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents like dimethyl sulfoxide and ethanol. FMBS has been used to study the mechanism of action of various enzymes and proteins, and its application in scientific research has been expanding rapidly over the years.

Scientific Research Applications

Cyclooxygenase-2 Inhibition

One significant application of benzenesulfonamide derivatives, closely related to N-(3-fluoro-4-methylphenyl)-4-methylbenzenesulfonamide, is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. Hashimoto et al. (2002) synthesized a series of benzenesulfonamide derivatives and evaluated them for their ability to inhibit COX-2 and COX-1 enzymes. The introduction of a fluorine atom was found to notably increase COX1/COX-2 selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors such as JTE-522 for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Enantioselective Fluorination

Wang et al. (2014) explored the use of N-fluorobenzenesulfonamide derivatives in the enantioselective fluorination of 2-oxindoles catalyzed by chiral palladium complexes. By fine-tuning the substituents on its phenyl rings, they achieved high yields (up to 98%) and enantioselectivities (up to 99% ee) for the production of 3-fluoro-2-oxindoles, demonstrating the versatility of these compounds in asymmetric synthesis (Wang et al., 2014).

N-Demethylation of Amides

Yi et al. (2020) reported a novel N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide as an oxidant in the presence of a copper catalyst. This process, involving successive single-electron transfer, hydrogen-atom transfer, and hydrolysis, underscores the potential of benzenesulfonamide derivatives in facilitating complex organic transformations (Yi et al., 2020).

Computational Studies

Murthy et al. (2018) synthesized a new compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS), and performed a detailed computational study to explore its structural and electronic properties. The findings provide insights into the molecular behavior of benzenesulfonamide derivatives, contributing to the understanding of their interaction mechanisms and potential applications in various scientific fields (Murthy et al., 2018).

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2S/c1-10-3-7-13(8-4-10)19(17,18)16-12-6-5-11(2)14(15)9-12/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEJODRUQMHYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methylphenyl)-4-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.